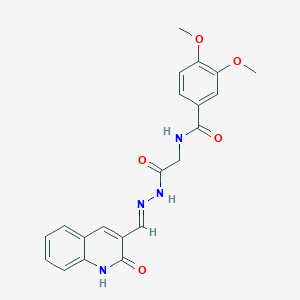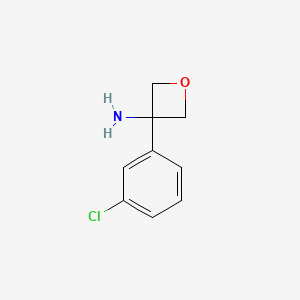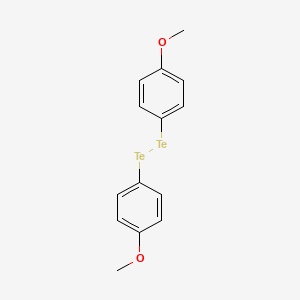
p-Methylbenzylidene-(3-nitrophenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methylbenzylidene-(3-nitrophenyl)-amine: is an organic compound that belongs to the class of aromatic amines This compound features a benzylidene group substituted with a methyl group at the para position and a nitrophenyl group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene-(3-nitrophenyl)-amine typically involves the condensation reaction between p-methylbenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Methylbenzylidene-(3-nitrophenyl)-amine can undergo oxidation reactions to form corresponding nitro and imine derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Nitro and imine derivatives.
Reduction: Amino derivatives.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methylbenzylidene-(3-nitrophenyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can interact with specific enzymes and inhibit their activity, making it useful in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.
Wirkmechanismus
The mechanism of action of p-Methylbenzylidene-(3-nitrophenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
p-Methylbenzylidene-(4-nitrophenyl)-amine: Similar structure but with the nitro group at the para position.
p-Methylbenzylidene-(2-nitrophenyl)-amine: Similar structure but with the nitro group at the ortho position.
p-Methylbenzylidene-(3-aminophenyl)-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: p-Methylbenzylidene-(3-nitrophenyl)-amine is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from its isomers.
Eigenschaften
CAS-Nummer |
93431-48-2 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-7-12(8-6-11)10-15-13-3-2-4-14(9-13)16(17)18/h2-10H,1H3 |
InChI-Schlüssel |
MTKMJIIIUICKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
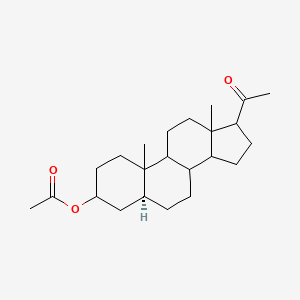
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
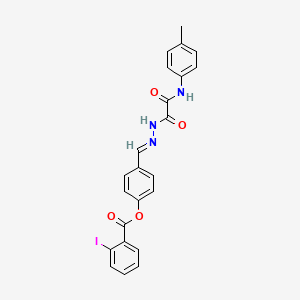
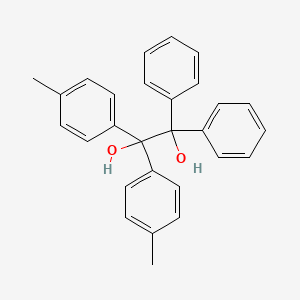
![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)
